Methane;nonadecahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methane;nonadecahydrate, also known as methane hydrate, is a clathrate compound where methane molecules are trapped within a crystalline structure of water. This compound is found naturally in permafrost regions and beneath the ocean floor. This compound is of significant interest due to its potential as a vast energy resource and its role in climate change .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methane;nonadecahydrate can be synthesized in the laboratory by combining methane gas with water under high pressure and low temperature conditions. The typical method involves cooling a mixture of methane and water to temperatures below 0°C and applying pressures above 30 bar to form the hydrate .

Industrial Production Methods

Industrial production of this compound is still in the experimental stages. The primary method involves extracting methane hydrate from natural deposits found in ocean sediments and permafrost regions. This process requires advanced drilling techniques and pressure management to prevent the hydrate from dissociating during extraction .

Análisis De Reacciones Químicas

Types of Reactions

Methane;nonadecahydrate primarily undergoes dissociation reactions where the hydrate decomposes into methane gas and water. This process can be triggered by changes in temperature and pressure. Additionally, methane within the hydrate can participate in combustion reactions, producing carbon dioxide and water .

Common Reagents and Conditions

The dissociation of this compound typically occurs under conditions of reduced pressure or increased temperature. For combustion reactions, methane reacts with oxygen under high-temperature conditions to produce carbon dioxide and water .

Major Products

The major products formed from the dissociation of this compound are methane gas and water. In combustion reactions, the primary products are carbon dioxide and water .

Aplicaciones Científicas De Investigación

Methane;nonadecahydrate has several scientific research applications:

Energy Resource: Methane hydrate is considered a potential future energy resource due to its high methane content.

Climate Studies: Research on methane hydrate helps understand its role in climate change, as methane is a potent greenhouse gas.

Biotechnology: Methanotrophic bacteria that utilize methane from hydrates are studied for their potential in biotechnological applications.

Environmental Science: Methane hydrate research contributes to understanding natural gas seepage and its environmental impacts.

Mecanismo De Acción

The primary mechanism by which methane;nonadecahydrate exerts its effects is through the release of methane gas upon dissociation. This release can occur naturally due to changes in temperature and pressure or can be induced artificially. The methane released can then participate in various chemical reactions, such as combustion, contributing to energy production or environmental impacts .

Comparación Con Compuestos Similares

Similar Compounds

Methane Clathrate: Similar to methane;nonadecahydrate, methane clathrate is a compound where methane is trapped within a water lattice.

Ethane Hydrate: Another clathrate compound where ethane molecules are trapped within a water structure.

Uniqueness

This compound is unique due to its high methane content and its occurrence in natural deposits. Its potential as an energy resource and its role in climate change make it a compound of significant interest compared to other hydrates .

Propiedades

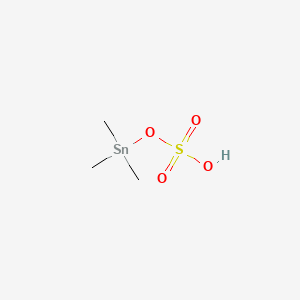

Número CAS |

63234-16-2 |

|---|---|

Fórmula molecular |

CH42O19 |

Peso molecular |

358.33 g/mol |

Nombre IUPAC |

methane;nonadecahydrate |

InChI |

InChI=1S/CH4.19H2O/h1H4;19*1H2 |

Clave InChI |

CWACPUXCWFMPMX-UHFFFAOYSA-N |

SMILES canónico |

C.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)